molecular formula C18H36O B102163 3-Octadecanone CAS No. 18261-92-2

3-Octadecanone

Cat. No.: B102163
CAS No.: 18261-92-2
M. Wt: 268.5 g/mol
InChI Key: LMCGARAPKXJPNG-UHFFFAOYSA-N
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Description

3-Octadecanone, also known as octadecan-3-one, is a ketone with the molecular formula C₁₈H₃₆O and a molecular weight of 268.4778 g/mol . It is a long-chain aliphatic ketone, characterized by an 18-carbon backbone with a carbonyl group at the third position. This compound is typically found in various natural sources and is used in different industrial applications.

Scientific Research Applications

3-Octadecanone has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octadecanone can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

3-Octadecanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields secondary alcohols.

    Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various substituted ketones.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation Products: Octadecanoic acid.

    Reduction Products: 3-Octadecanol.

    Substitution Products: Various substituted ketones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Octadecanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Octadecanone can be compared with other similar long-chain ketones:

    Octadecan-2-one: Similar structure but with the carbonyl group at the second position.

    Octadecan-4-one: Carbonyl group at the fourth position.

    Octadecan-5-one: Carbonyl group at the fifth position.

Uniqueness: this compound is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical reactivity, and biological activity .

Properties

IUPAC Name

octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGARAPKXJPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171311
Record name Octadecan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18261-92-2
Record name 3-Octadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18261-92-2
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Record name Octadecan-3-one
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Record name 3-Octadecanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229418
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Record name Octadecan-3-one
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Record name Octadecan-3-one
Source European Chemicals Agency (ECHA)
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Record name OCTADECAN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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